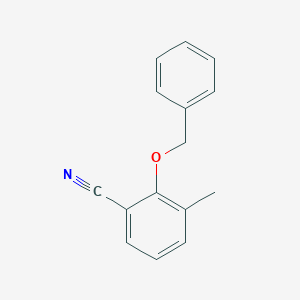
2,4-Dichloro-3-(difluoromethoxy)aniline
Vue d'ensemble
Description
2,4-Dichloro-3-(difluoromethoxy)aniline (DCDFMA) is a chemical compound with a wide range of applications in research and industry. It is an aniline derivative with a chlorine atom attached to the 2 and 4 positions of the aromatic ring, as well as a difluoromethoxy group at the 3 position. DCDFMA is a versatile molecule that finds use in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)aniline is not yet fully understood. However, it is believed that the chlorine atoms attached to the aromatic ring of the molecule interact with the electron-rich aromatic ring, resulting in a decrease in the electron density of the ring and an increase in the electron density of the chlorine atoms. This increased electron density of the chlorine atoms allows them to interact with other molecules, resulting in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the chlorine atoms attached to the aromatic ring of the molecule interact with the electron-rich aromatic ring, resulting in a decrease in the electron density of the ring and an increase in the electron density of the chlorine atoms. This increased electron density of the chlorine atoms allows them to interact with other molecules, resulting in a variety of biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-3-(difluoromethoxy)aniline has several advantages for use in laboratory experiments. It is a versatile molecule that can be used in a variety of reactions, including those involving pharmaceuticals, agrochemicals, and dyes. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use in laboratory experiments. This compound is a hazardous compound and should be handled with care. It is also expensive, so it is not suitable for large-scale experiments.
Orientations Futures
The potential future directions for research on 2,4-Dichloro-3-(difluoromethoxy)aniline are numerous. Further research could be done on the biochemical and physiological effects of this compound, as well as its mechanism of action. Research could also be done on the synthesis of this compound and other compounds derived from it. Additionally, research could be done on the use of this compound in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, research could be done on the potential applications of this compound in other fields, such as medicine and agriculture.
Applications De Recherche Scientifique
2,4-Dichloro-3-(difluoromethoxy)aniline has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other compounds, such as 2,4-dichlorophenyl-3-(difluoromethoxy)aniline, which is used as an intermediate in the synthesis of drugs. This compound is also used in the synthesis of compounds that have antimicrobial activity.
Propriétés
IUPAC Name |
2,4-dichloro-3-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-1-2-4(12)5(9)6(3)13-7(10)11/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXQIVDALUOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)









